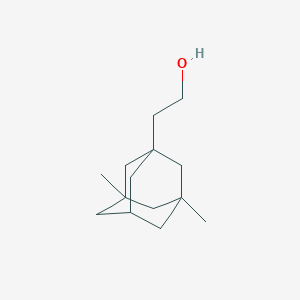

3,5-Dimethyl-1-adamantane-1-ethanol

Description

Historical Context and Structural Significance of the Adamantane (B196018) Cage

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon, first isolated from petroleum in 1933 by Czech chemists S. Landa and V. Machacek. acs.org Its name is derived from the Greek word "adamantinos," meaning "relating to steel or diamond," which reflects the identical spatial arrangement of its carbon atoms to the diamond crystal lattice. wikipedia.org This cage-like structure, composed of three fused cyclohexane (B81311) rings in the "armchair" configuration, is exceptionally rigid and virtually strain-free, making it the most stable isomer of C₁₀H₁₆. wikipedia.orgyoutube.com

The first laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, though the process was inefficient. acs.org A more practical synthesis was later developed in 1957 by Paul von Ragué Schleyer, which involved a Lewis acid-catalyzed rearrangement and made adamantane more accessible for research. wikiwand.com This discovery spurred a new field of chemistry focused on polyhedral organic compounds. wikipedia.org

The adamantane cage consists of two types of carbon atoms: four tertiary bridgehead carbons (methine groups) and six secondary carbons (methylene groups). This unique and highly symmetrical structure (Td symmetry) provides a robust and predictable scaffold for chemical modifications. nih.gov

Overview of Adamantane Derivatives in Contemporary Organic and Materials Chemistry

The discovery and availability of adamantane have paved the way for the development of a vast array of derivatives with diverse applications. wikipedia.org In medicinal chemistry, the adamantyl group is often incorporated into drug molecules to enhance their lipophilicity, stability, and pharmacological properties. nih.govmdpi.com Notable examples include the antiviral drugs amantadine (B194251) and rimantadine (B1662185), as well as memantine (B1676192), used in the treatment of Alzheimer's disease. nih.govresearchgate.net

Beyond pharmaceuticals, adamantane derivatives are integral to materials science. Their thermal stability and defined structures make them suitable for use in polymers, lubricants, and even as coatings for touchscreens. wikipedia.org The rigid framework of adamantane serves as a scaffold for creating nanoscale structures and molecular building blocks for self-assembly. wikipedia.orgnih.gov Furthermore, their unique properties are being explored in nanotechnology, for applications such as drug delivery systems where the cage-like structure can encapsulate and release guest molecules. wikipedia.orgnih.gov

Structural Elucidation and Naming Convention for 3,5-Dimethyl-1-adamantane-1-ethanol

The systematic naming of adamantane derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The adamantane cage itself is the parent structure. Substituents are named and their positions on the cage are indicated by numbers. The bridgehead carbons are numbered 1, 3, 5, and 7, while the methylene (B1212753) carbons are numbered 2, 4, 6, 8, 9, and 10. msu.edu

For "this compound," the name indicates:

Adamantane: The core tricyclic structure.

-1-ethanol: An ethanol (B145695) group (-CH₂CH₂OH) is attached to the bridgehead carbon at position 1. However, based on the likely synthesis from a ketone, it is more probable that the intended structure is a 2-(adamantan-1-yl)propan-2-ol, where the hydroxyl group is on the second carbon of the substituent chain. For the purpose of this article, we will consider the ethanol substituent attached at its first carbon to the adamantane ring, with the hydroxyl on the second carbon of that chain. A more precise IUPAC name would be 2-(3,5-dimethyladamantan-1-yl)ethanol. If the hydroxyl and the ethyl group were both at the 1-position, the name would be 1-ethyl-adamantan-1-ol. Given the compound name provided, we will assume the ethanol group is the substituent at position 1.

3,5-Dimethyl: Two methyl groups (-CH₃) are attached to the bridgehead carbons at positions 3 and 5. msu.edu

The structure is therefore an adamantane cage with methyl groups at two of the bridgehead positions and an ethanol group at another bridgehead position.

Research Significance of 1-Substituted Adamantane Derivatives

The functionalization of adamantane at the bridgehead position (C1) is a cornerstone of adamantane chemistry. The tertiary carbons at these positions are more reactive than the secondary carbons, particularly in reactions involving carbocation intermediates. youtube.com This preferential reactivity allows for the selective introduction of a wide range of functional groups.

1-substituted adamantane derivatives are of significant interest due to their potential to create molecules with specific properties. The bulky and lipophilic adamantyl group can act as a molecular anchor, influencing how a molecule interacts with biological membranes or other materials. medchemexpress.com For instance, attaching various functional groups to the 1-position has been a key strategy in the development of drugs, catalysts, and advanced materials. nih.govnih.gov The synthesis of these derivatives is often achieved through reactions that proceed via the stable 1-adamantyl cation. youtube.com The ability to precisely place a functional group at the 1-position allows for the fine-tuning of a molecule's steric and electronic properties, making 1-substituted adamantanes versatile building blocks in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1-adamantyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)3-4-15/h11,15H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLNQUBFWFCMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60636001 | |

| Record name | 2-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60636001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50847-70-6 | |

| Record name | 2-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60636001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3,5 Dimethyl 1 Adamantane 1 Ethanol

Carbocation Rearrangement Mechanisms in Adamantane (B196018) Functionalization

The functionalization of adamantane derivatives often proceeds through carbocation intermediates, which are known for their remarkable stability and propensity for rearrangement. cdnsciencepub.comnih.gov In the case of 3,5-Dimethyl-1-adamantane-1-ethanol, protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation at the 1-position of the adamantane core. This carbocation is stabilized by the electron-donating effect of the three alkyl groups attached to the cationic center and the inherent stability of the adamantane cage.

Carbocation rearrangements are fundamental in organic chemistry, involving the migration of a group to a positively charged carbon atom to yield a more stable carbocation intermediate. numberanalytics.com While the 1-adamantyl carbocation is already a stable tertiary carbocation, the presence of methyl groups at the 3 and 5-positions introduces the possibility of further rearrangements, although less likely than in more strained systems. The mechanism of such transformations is thought to involve a complex series of cationic 1,2-bond migrations and hydride shifts. nih.gov

The adamantane framework itself is thermodynamically very stable, and reactions involving its functionalization are often driven by this inherent stability. cdnsciencepub.com The rearrangement of less stable carbocation precursors to the adamantyl cation is a well-documented phenomenon. cdnsciencepub.com While the carbocation derived from this compound is already at a stable tertiary position, any potential rearrangement would be governed by the subtle energy differences between isomeric carbocations.

A hypothetical reaction pathway could involve a 1,2-hydride shift from an adjacent methylene (B1212753) bridge of the adamantane core, leading to a different tertiary carbocation. However, the energy barrier for such a rearrangement within the adamantane cage is generally high. rsc.org The stability of the initial carbocation suggests that it would likely be the predominant intermediate in most reactions.

| Carbocation Species | Relative Stability | Potential Rearrangement Pathways |

| 1-(3,5-Dimethyladamantyl)ethyl cation | High | 1,2-Hydride shift (less likely) |

| Rearranged Carbocation | Lower | Reversion to the more stable isomer |

This table presents a simplified view of the potential carbocation dynamics. The actual stability and rearrangement barriers would require computational and experimental validation.

Reaction Kinetics and Thermodynamics of Derivatization Pathways

The derivatization of this compound can proceed through various pathways, each with its own kinetic and thermodynamic profile. The rates of these reactions are influenced by factors such as the nature of the reagent, solvent polarity, and temperature. For instance, in acid-catalyzed dehydration, the rate-determining step is typically the formation of the carbocation intermediate.

Consider a hypothetical substitution reaction of this compound with a nucleophile (Nu). The reaction could proceed through an SN1 mechanism, given the stability of the tertiary carbocation.

| Reaction Coordinate | Kinetic Product | Thermodynamic Product |

| Energy Profile | Lower activation energy | Lowest overall Gibbs free energy |

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Example | Formation of a less-substituted, kinetically favored alkene in an elimination reaction. | Formation of a more-substituted, thermodynamically stable alkene in an elimination reaction. |

This table illustrates the general principles of kinetic versus thermodynamic control in the context of reactions involving this compound.

The study of reaction kinetics often involves determining the order of the reaction with respect to each reactant. For an SN1 reaction, the rate is typically first-order in the adamantane substrate and zero-order in the nucleophile. nih.gov

Stereochemical Outcomes of Synthetic Transformations

The stereochemistry of reactions involving this compound is an important consideration. The starting material itself is achiral. However, reactions at the C1 position can lead to the formation of new stereocenters, depending on the nature of the reactants and the reaction mechanism.

In an SN1 reaction, the planar carbocation intermediate can be attacked by a nucleophile from either face, potentially leading to a racemic or near-racemic mixture of enantiomers if the resulting product is chiral. However, the bulky adamantane framework can exert a significant steric influence, potentially leading to some degree of facial selectivity.

If a chiral reagent or catalyst is employed, it is possible to achieve asymmetric induction, leading to an enantiomeric excess of one stereoisomer. The stereochemical outcome will be determined by the interactions between the substrate, the chiral agent, and the transition state.

For transformations that create a new chiral center adjacent to the adamantane core, the bulky nature of the adamantyl group can direct the stereochemical course of the reaction, leading to diastereoselectivity.

| Transformation Type | Reactant | Expected Stereochemical Outcome |

| SN1 Substitution | Achiral Nucleophile | Racemic or near-racemic mixture (if product is chiral) |

| Asymmetric Catalysis | Chiral Catalyst | Enantiomeric excess of one stereoisomer |

| Diastereoselective Reaction | Achiral Reagent (on a chiral substrate derived from the starting material) | Formation of diastereomers in unequal amounts |

This table outlines the potential stereochemical outcomes for various transformations of this compound.

Sophisticated Spectroscopic and Analytical Characterization Techniques for Adamantane Ethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 3,5-Dimethyl-1-adamantane-1-ethanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon skeleton and the precise location of protons and substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the protons of the ethanol (B145695) side chain, the methyl groups, and the adamantane (B196018) core.

Ethanol Protons : The two methylene (B1212753) groups of the ethanol side chain (-CH₂-CH₂-OH) would appear as distinct multiplets, likely triplets, due to coupling with each other. Their chemical shifts would be influenced by the electronegative oxygen atom.

Methyl Protons : The two methyl groups at the C-3 and C-5 positions are chemically equivalent due to the molecule's symmetry. They are expected to produce a single, sharp singlet in the upfield region of the spectrum.

Adamantane Protons : The protons attached to the adamantane cage are conformationally restricted, leading to complex, often overlapping multiplets in the spectrum. organicchemistrydata.org

Hydroxyl Proton : The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of similar compounds like 1-adamantaneethanol (B128954) and dimethyladamantane derivatives. nih.govucla.eduguidechem.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~0.9 | Singlet (s) |

| Adamantane CH₂, CH | ~1.4 - 2.0 | Multiplets (m) |

| -CH₂-CH₂OH | ~1.5 - 1.7 | Triplet (t) |

| -CH₂-CH₂OH | ~3.6 - 3.8 | Triplet (t) |

| -OH | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the spectrum would confirm the presence of the adamantane cage, the two methyl groups, and the ethanol side chain.

Due to the molecule's symmetry, fewer than 14 carbon signals (the total number of carbons) are expected. The carbons of the two methyl groups are equivalent, as are several pairs of carbons within the adamantane skeleton. The chemical shifts are highly characteristic; quaternary carbons (like C-1, C-3, and C-5) are readily identified. The simplicity of the adamantane spectrum, with signals typically between 28 and 38 ppm, is a hallmark of its high symmetry. wikipedia.orgchemicalbook.com The introduction of substituents shifts the signals of nearby carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on data for adamantane, 1-adamantanol (B105290), and other derivatives. wikipedia.orgchemicalbook.comnist.govnih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~30 |

| Adamantane CH₂, CH | ~35 - 50 |

| Adamantane C-1, C-3, C-5 (Quaternary) | ~30 - 40 |

| -CH₂-CH₂OH | ~45 |

| -CH₂-CH₂OH | ~60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). For this compound, a key COSY correlation would be observed between the two methylene proton signals of the ethanol group (-CH₂-CH₂-OH), confirming their connectivity. It would also reveal the intricate coupling network between protons on the adamantane cage. arkat-usa.orgresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for definitively assigning each proton signal to its corresponding carbon in the skeleton, such as linking the methyl proton singlet to the methyl carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most informative 2D technique for complex structures, as it shows correlations between protons and carbons that are two or three bonds away. This allows for the assembly of the entire molecular framework. Key HMBC correlations for this molecule would include:

Correlations from the methyl protons to the quaternary C-3 and C-5 carbons and adjacent methylene carbons of the cage.

Correlations from the ethanol methylene protons to the quaternary C-1 of the adamantane cage, confirming the attachment point of the side chain. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent features would be related to the alcohol group and the hydrocarbon backbone.

O-H Stretch : A strong and broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is the classic signature of an alcohol's O-H stretching vibration, arising from hydrogen bonding.

C-H Stretch : Sharp bands between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the sp³ hybridized carbons of the adamantane cage and methyl groups.

C-O Stretch : A strong band in the fingerprint region, typically between 1000 and 1260 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

Adamantane "Cage" Vibrations : The adamantane structure itself has a series of characteristic, sharp absorption bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and deformation modes (δ, ν, ρ, ω) of its CH and CH₂ groups. wikipedia.org

Table 3: Characteristic IR Absorption Frequencies for this compound Based on typical values for adamantane alcohols. chemicalbook.comchemicalbook.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong, Sharp |

| C-O stretch (primary alcohol) | ~1050 | Strong |

| CH₂ bend | ~1465 | Medium |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern upon ionization.

For this compound (Molecular Formula: C₁₄H₂₄O), the exact molecular mass is 208.34 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 208.

The fragmentation of adamantane derivatives is often characterized by the high stability of the adamantyl cation. Common fragmentation pathways for adamantyl alcohols include:

Loss of Water : A peak at [M-18]⁺ (m/z 190) resulting from the elimination of a water molecule.

Loss of the Side Chain : Cleavage of the bond between the adamantane cage and the ethanol group would lead to the highly stable 3,5-dimethyladamantyl cation. This fragment ([C₁₂H₁₉]⁺) at m/z 163 would likely be a very prominent, if not the base (most intense), peak in the spectrum. chemicalbook.com

Other Fragments : Smaller fragments corresponding to further breakdown of the adamantane cage or the side chain would be visible at lower m/z values, such as 93, 79, and 41, which are characteristic of adamantane structures. wikipedia.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 208 | [M]⁺ (Molecular Ion) |

| 190 | [M - H₂O]⁺ |

| 163 | [M - CH₂CH₂OH]⁺ (3,5-dimethyladamantyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The groups of atoms responsible for such absorption are known as chromophores. williams.edu

This compound is a saturated aliphatic alcohol. It lacks traditional chromophores such as conjugated double bonds or aromatic rings. The only possible electronic transitions are:

σ → σ : Excitation of an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ) orbital.

n → σ : Excitation of a non-bonding (n) electron from the oxygen atom's lone pair to a sigma antibonding (σ) orbital.

Both of these transitions are very high in energy. williams.eduyoutube.com Consequently, they absorb light at very short wavelengths, typically below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers (200-800 nm). uomustansiriyah.edu.iqnih.gov Therefore, this compound is expected to be transparent in the UV-Vis region, and this technique is of limited value for its routine characterization. williams.edu

Single Crystal X-ray Diffraction for Solid-State Structural Determination (relevant for crystalline derivatives)

Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For adamantane derivatives that can be crystallized, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. The rigid, cage-like structure of the adamantane core often facilitates the formation of well-ordered crystals suitable for SCXRD analysis.

In studies of various adamantyl-based ester derivatives, SCXRD has been successfully employed to elucidate their three-dimensional structures. nih.gov This analysis allows for a detailed investigation of structural conformation and crystal packing similarities within a series of related compounds. nih.gov The technique is powerful enough to reveal subtle conformational details, such as the synclinal conformation observed in certain 2-oxoethyl benzoate (B1203000) derivatives of adamantane. nih.gov While specific crystallographic data for this compound is not detailed in the provided context, the general applicability of SCXRD to crystalline adamantane compounds makes it a vital tool for unambiguous structural confirmation, should a suitable single crystal be obtained. nih.gov

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The data collected can be used to construct an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and analysis of adamantane derivatives. These methods exploit differences in the physical and chemical properties of compounds, such as polarity and volatility, to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like many adamantane derivatives. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

This method is used to assess the purity of adamantane compounds and to identify components in a mixture. For instance, in the synthesis of 3,5-dimethyladamantan-1-ol from 1,3-dimethyladamantane (B135411), GC-MS analysis is used to monitor the reaction, confirming the presence of the product, the starting material, and intermediates like 1-bromo-3,5-dimethyladamantane. lookchem.com

While specific mass spectral data for this compound is not provided, the analysis of the closely related compound, 3,5-Dimethyl-1-adamantanol, demonstrates the utility of the technique. The Kovats retention index, a key parameter in gas chromatography, has been determined for this related alcohol on different types of columns.

Table 1: Experimental Kovats Retention Indices for 3,5-Dimethyl-1-adamantanol This interactive table provides retention data for a related adamantane derivative, illustrating typical values obtained via Gas Chromatography.

| Column Type | Kovats Retention Index |

|---|---|

| Standard non-polar | 1295, 1315, 1333, 1345 |

| Standard polar | 1807, 1824, 1840 |

Data sourced from NIST Mass Spectrometry Data Center via PubChem. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions. chegg.comyoutube.comyoutube.com It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. youtube.com

In the synthesis of adamantane derivatives, TLC is a routine procedure. mdpi.com A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. youtube.comyoutube.com

For example, in the synthesis of novel adamantane derivatives, TLC on silica gel plates with a chloroform-ethanol (10:1, v/v) mixture as the mobile phase was used to monitor reaction progress. mdpi.com The separated spots are visualized, often using UV light, allowing for a direct comparison of the reaction mixture to spots of the pure starting materials and expected products. youtube.commdpi.com The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. youtube.com

Table 2: Example TLC System for Adamantane Derivative Synthesis This interactive table details a common mobile phase used for monitoring adamantane reactions.

| Stationary Phase | Mobile Phase Components | Ratio (v/v) | Detection Method |

|---|---|---|---|

| Silica Gel (Al₂O₃ 60 F-254) | Chloroform, Ethanol | 10:1 | UV light (λ = 254 nm) |

Data sourced from a study on the synthesis of novel adamantane derivatives. mdpi.com

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique particularly suited for the analysis of charged species, such as aminoadamantanes. nih.govresearchgate.net The method can also be adapted for neutral compounds like adamantane ethanols through derivatization or by using specialized buffer additives. CZE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte solution.

Studies on adamantane derivatives with antiviral activity, such as amantadine (B194251), memantine (B1676192) (1-amino-3,5-dimethyl adamantane), and rimantadine (B1662185), have demonstrated the effectiveness of CZE. nih.govresearchgate.net For these basic compounds, an indirect UV detection method is often employed. A background electrolyte containing a UV-absorbing ion with similar mobility to the analytes is used. When the non-absorbing analyte ions displace the background electrolyte ions, a decrease in absorbance is detected. nih.gov

To optimize the separation of closely related adamantane derivatives, additives like cyclodextrins can be incorporated into the electrolyte. nih.gov Cyclodextrins are chiral, bucket-shaped molecules that can form inclusion complexes with the adamantane cage, leading to differences in electrophoretic mobility and enabling the separation of otherwise unresolved compounds. nih.gov For instance, the baseline separation of amantadine, memantine, and rimantadine was achieved by adding α- or β-cyclodextrins to the electrolyte. nih.gov

Table 3: Optimized CZE Conditions for Adamantane Amine Derivatives This interactive table presents optimized parameters for the CZE analysis of adamantane derivatives, highlighting the detection limits achieved.

| Parameter | Condition |

|---|---|

| Background Electrolyte | 5 mM 4-methylbenzylamine (B130917) in ethanol/water (1:4) |

| Separation Additive | 20 mM α-cyclodextrin or 2 mM β-cyclodextrin |

| Detection Method | Indirect UV at 210 nm |

| Limit of Detection (LOD) | 0.35 mg L⁻¹ for memantine hydrochloride (S/N = 3) |

Data sourced from a study on the electrophoretic behavior of adamantane derivatives. nih.gov

Advanced Computational and Theoretical Investigations of 3,5 Dimethyl 1 Adamantane 1 Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. researchgate.net For a molecule like 3,5-Dimethyl-1-adamantane-1-ethanol, DFT could provide fundamental insights into its geometry, stability, and spectroscopic characteristics. While no specific studies on this compound are available, the methodology has been applied to other adamantane (B196018) derivatives. tandfonline.com

Geometry Optimization and Analysis of Molecular Conformations

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

The adamantane cage is rigid, but the ethanol (B145695) substituent and the two methyl groups can introduce conformational possibilities. nih.gov Conformational analysis would focus on the rotation around the C-C and C-O bonds of the ethanol group. lumenlearning.comunicamp.br Different staggered and eclipsed conformations would be calculated to identify the global minimum energy conformer and the energy barriers between different rotational states. This analysis is crucial as the molecular conformation can significantly influence the compound's physical properties and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes to show what a DFT study might produce, as no published data exists for this specific compound.

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | C-C (cage) | ~1.54 Å |

| C-C (substituent) | ~1.53 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-C-C (cage) | ~109.5° |

| C-C-O | ~109.5° |

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides deep insights into a molecule's stability and reactivity. researchgate.net

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the regions of a molecule most likely to act as an electron donor and acceptor, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Charge Distribution: Calculating the distribution of electron density can be done using methods like Natural Bond Orbital (NBO) analysis or by generating molecular electrostatic potential (MEP) maps. An MEP map for this compound would likely show a negative potential (red) around the oxygen atom of the hydroxyl group, indicating a region susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com An MD simulation for this compound would model the atomic motions based on a force field, providing a view of its conformational landscape and interactions with a solvent.

Mechanistic Insights from Computational Reaction Pathway Studies

Computational chemistry can be used to model chemical reactions, mapping out the energy profile from reactants to products. For this compound, one could computationally study potential reactions such as its dehydration to form an alkene or its oxidation.

By calculating the structures and energies of transition states and intermediates, researchers can determine the activation energy and predict the most likely reaction mechanism. Such studies on related adamantane derivatives have provided valuable insights into their reactivity and the stability of cationic intermediates that often form at the bridgehead positions. researchgate.netnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adamantane |

| 3,5-Dimethyl-1-adamantanol |

Exploration of Advanced Applications and Research Directions for 3,5 Dimethyl 1 Adamantane 1 Ethanol and Its Derivatives

Utilization as a Building Block in Novel Molecular Architectures and Scaffolds

The inherent characteristics of the 3,5-dimethyladamantane framework, such as its lipophilicity, thermal stability, and well-defined geometry, make 3,5-Dimethyl-1-adamantane-1-ethanol a valuable precursor for creating complex and functional molecules.

Precursor for Complex Organic Syntheses

This compound serves as a key starting material in multi-step synthetic pathways aimed at producing more intricate adamantane-containing structures. For instance, the alcohol functionality can be readily converted into other functional groups, paving the way for a variety of chemical transformations.

One common synthetic route involves the oxidation of the ethanol (B145695) group to an acetyl group, yielding 1-acetyl-3,5-dimethyladamantane. A documented procedure for this involves the reaction of 1,3-dimethyladamantane (B135411) with biacetyl in the presence of N-hydroxyphthalimide and a cobalt (II) acetate (B1210297) catalyst. This reaction produces 1-acetyl-3,5-dimethyladamantane with a 58% yield. Further derivatization can then be performed on the acetyl group to construct more complex molecular architectures.

Another synthetic application is the use of related 3,5-dimethyladamantane derivatives in the preparation of ureas. For example, (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid can be synthesized and subsequently converted to an isocyanate, which then reacts with various amines to form a series of 1,3-disubstituted ureas. mdpi.com These ureas have shown potential as inhibitors of human soluble epoxide hydrolase (hsEH). mdpi.com

The following table summarizes a synthetic route starting from a related adamantane (B196018) derivative:

| Starting Material | Reagents | Product | Yield |

| 1,3-dimethyladamantane | biacetyl, N-hydroxyphthalimide, cobalt (II) acetate, acetic acid | 1-acetyl-3,5-dimethyladamantane | 58% |

| (±)-2-(3,5-Dimethyladamantane-1-yl)phenylacetic acid ethyl ester | KOH, ethylene (B1197577) glycol | (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid | Not specified |

| (±)-2-(3,5-Dimethyladamantane-1-yl)phenylacetic acid | triethylamine, diphenylphosphorylazide, toluene | (±)-1-(Isocyanato(phenyl)methyl)-3,5-dimethyladamantane | Not specified |

| (±)-1-(Isocyanato(phenyl)methyl)-3,5-dimethyladamantane | anilines, trans-4-amino-(cyclohexyloxy)benzoic acid | 1,3-disubstituted ureas | 29-74% |

Integration into Coordination Polymers and Metal-Organic Frameworks

The rigid and bulky nature of the adamantane scaffold is highly advantageous in the design of coordination polymers and metal-organic frameworks (MOFs). While direct research on the integration of this compound into these structures is limited, studies on analogous adamantane derivatives provide a strong indication of its potential. Adamantane-based ligands are known to create robust and porous frameworks due to their predictable geometries. mdpi.com

For example, 3-(azol-1-yl)-1-adamantanecarboxylic acids, which are structurally related to derivatives of this compound, have been successfully used to synthesize both 1D and 2D coordination polymers with copper(II) and nickel(II). mdpi.com The adamantane moiety in these ligands acts as a rigid spacer, influencing the resulting network topology. The synthesis of these ligands involves the reaction of 1-adamantanecarboxylic acid with various azoles in concentrated sulfuric acid. mdpi.com This suggests that functionalized 3,5-dimethyladamantane derivatives could similarly be employed to construct novel MOFs with tailored properties.

Development of Advanced Organic Materials (e.g., Optoelectronics, Sensing Technologies)

The unique properties of adamantane derivatives are being harnessed for the development of advanced organic materials. Research has shown that adamantane-type clusters can exhibit significant nonlinear optical (NLO) properties, including second-harmonic generation (SHG) and white-light generation (WLG). nih.gov The specific optical and electronic properties are influenced by the elemental composition of the cluster core and the nature of the organic substituents on the adamantane cage. nih.gov

While specific studies on this compound in this context are not widely available, the principles established for other adamantane derivatives suggest its potential. The introduction of the 3,5-dimethyl substitution pattern can fine-tune the electronic properties and solubility of the resulting materials, which is crucial for applications in optoelectronics and sensing technologies. For instance, adamantane derivatives have been incorporated into molecules designed for their antimicrobial properties, where the lipophilicity of the adamantane moiety plays a key role. mdpi.com This tunability is a critical aspect in the design of new materials for specific technological applications.

Investigation in Catalytic Systems and Ligand Design

The steric bulk of the 3,5-dimethyladamantyl group makes it an attractive component in the design of ligands for catalysis. The presence of these bulky substituents near a metal center can influence the selectivity and activity of a catalyst by controlling the access of substrates to the active site.

Although direct catalytic applications of this compound are not extensively documented, related adamantane-based ligands have shown promise. For example, a copper(II) coordination polymer incorporating a 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid ligand has been shown to act as a catalyst in the Chan-Evans-Lam arylation reaction. mdpi.com This highlights the potential of adamantane-containing ligands in facilitating organic transformations.

Furthermore, the synthesis of ligands bearing the adamantane scaffold is an active area of research. For instance, the reaction of 1-adamantanecarboxylic acid with azoles demonstrates a straightforward method to produce bifunctional adamantane-based ligands. mdpi.com Similar strategies could be employed to synthesize ligands from this compound, which could then be evaluated in various catalytic systems.

Fundamental Structure-Property Relationships in Adamantane Derivatives

Understanding how the substitution pattern on the adamantane core affects its chemical and physical properties is crucial for the rational design of new molecules with desired functionalities.

Influence of 3,5-Dimethyl Substitution on Molecular Reactivity and Stereochemistry

The presence of methyl groups at the 3 and 5 positions of the adamantane cage has a significant impact on the molecule's reactivity and stereochemistry. These tertiary bridgehead positions are electronically activated by the electron-donating methyl groups, which can influence the rates and outcomes of chemical reactions at other positions on the adamantane scaffold.

For example, in the context of anabolic steroids, 3-methyl- and 3,5-dimethyl-substitution on an adamantane ester moiety was found to markedly decrease anabolic potency. nih.gov This demonstrates that even seemingly minor changes to the adamantane structure can have profound effects on biological activity, likely due to altered binding interactions with target proteins. nih.gov

In terms of reactivity, the steric hindrance provided by the 3,5-dimethyl groups can direct reactions to other, less hindered positions of the adamantane core. This steric influence is a key tool in controlling the regioselectivity of synthetic transformations. For instance, while the bridgehead positions of adamantane are generally the most reactive, the presence of substituents can alter this preference.

Steric and Electronic Effects of the Adamantane Moiety on Molecular Interactions

The adamantane cage, a rigid and bulky hydrocarbon structure, imparts significant steric and electronic effects on molecules to which it is attached. These effects are crucial in modulating molecular interactions and are a key reason for the widespread use of adamantane derivatives in various fields of chemistry and medicinal chemistry.

The steric bulk of the adamantane group can restrict or modulate intramolecular reactivity. nih.gov This rigid, three-dimensional structure can also impede the access of enzymes, which can increase the stability and plasma half-life of drugs. nih.gov The unique shape and rigidity of the adamantane scaffold can orient pharmacophores into positions that lead to more favorable interactions with the active sites of biological targets. researchgate.net This has been shown to enhance the selectivity of neuropeptides for receptor subtypes. researchgate.net The high structural stability of the adamantane cage, which results from its strain-free nature compared to other alkanes, is conferred to its derivatives. researchgate.net

From an electronic perspective, the adamantane moiety itself is a saturated hydrocarbon and is generally considered to be a weak electron-donating group through inductive effects. However, its electronic properties can be significantly altered by functionalization or by encapsulation of other atoms or ions. jocpr.comresearchgate.net Theoretical studies have shown that encapsulating small particles, including ions and atoms, within the adamantane cage can change its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. jocpr.com The HOMO-LUMO gap is a critical parameter that determines the conductance properties of a molecule. jocpr.com The introduction of charged particles can lead to a significant transfer of electronic charge density between the cage and the encapsulated particle, resulting in a Coulomb interaction that polarizes the complex and alters its electronic properties. jocpr.com

The functionalization of the adamantane cage also plays a critical role in its electronic behavior. For instance, in amantadine (B194251), which has an amino group (-NH2) attached to the adamantane cage, the typical electron-donating resonance effect (+M) of the amino group is absent due to the lack of pi bonds in the adamantane structure. reddit.com This makes the inductive electron-withdrawing effect (-I) of the amino group more dominant. reddit.com The electronic effects of substituents on the adamantane cage can be further influenced by the presence of other groups. For example, in 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane, the electron-donating methyl groups at the nodal positions of the adamantane cage influence the chemical shift of nearby protons, as observed in NMR spectroscopy. mdpi.com

The interplay of these steric and electronic effects is fundamental to the utility of adamantane derivatives in molecular design. The bulky nature provides a stable and predictable scaffold, while the electronic characteristics can be tuned through substitution to optimize interactions with target molecules.

Table 1: Summary of Steric and Electronic Effects of the Adamantane Moiety

| Effect | Description | Impact on Molecular Interactions | References |

| Steric Bulk | The large, rigid, three-dimensional structure of the adamantane cage. | Restricts intramolecular reactivity, impedes enzyme access, enhances drug stability, and orients pharmacophores for better target interaction. | nih.govresearchgate.net |

| Structural Rigidity | The strain-free, diamondoid structure provides high stability. | Confers stability to derivatives and provides a predictable scaffold for molecular design. | researchgate.net |

| Inductive Effect | As a saturated hydrocarbon, it acts as a weak electron-donating group. | Can influence the electron density of attached functional groups. | mdpi.com |

| Tunable Electronics | Electronic properties can be modified by functionalization or encapsulation of atoms/ions. | Allows for the fine-tuning of the HOMO-LUMO gap and overall electronic character to optimize interactions. | jocpr.comresearchgate.net |

Applications in Chemical Research and Development as a Probe Molecule

The unique structural and physicochemical properties of the adamantane scaffold make its derivatives, including this compound, valuable as probe molecules in chemical research and development. A molecular probe is a compound used to study the properties of other molecules or biological systems through various interactions.

Adamantane derivatives have been utilized as chemiluminescent molecular probes. researchgate.net Their rigid structure can be functionalized with reporter groups that emit light upon a specific chemical or biological event, allowing for sensitive detection and quantification.

In the field of materials science and nanotechnology, adamantane's ability to self-assemble and interact with host molecules has been exploited. For instance, adamantane derivatives can act as "anchors" in the lipid bilayers of liposomes. mdpi.comnih.gov This application is promising for targeted drug delivery and for studying surface recognition phenomena. mdpi.comnih.gov The adamantyl group, due to its size and lipophilicity, can fit into the cavities of host molecules like cyclodextrins, forming stable inclusion complexes. mdpi.com This well-defined interaction serves as a model system for studying host-guest chemistry and supramolecular assembly.

Furthermore, the interaction of adamantane compounds with cell membranes has been a subject of extensive study, largely initiated by the discovery of amantadine's mechanism of action against the influenza virus, which involves blocking the M2 proton channel. mdpi.comnih.gov This has led to the use of adamantane derivatives as probes to investigate the structure and function of ion channels and to model drug-membrane interactions. mdpi.com 1-Adamantane ethanol, a related compound, has been described as a red blood cell membrane lipid, highlighting the affinity of such molecules for biological membranes. biosynth.com

The introduction of an adamantane moiety into a molecule can also serve as a probe to understand structure-activity relationships. By comparing the biological activity of a compound with and without the adamantane group, researchers can deduce the importance of lipophilicity and steric bulk for a particular molecular interaction. nih.gov The significant increase in lipophilicity conferred by the adamantane group is a well-documented effect. nih.gov

Table 2: Applications of Adamantane Derivatives as Probe Molecules

| Application Area | Probe Function | Mechanism of Action | References |

| Chemiluminescence | Reporter for chemical or biological events. | Functionalized adamantane emits light upon specific interactions. | researchgate.net |

| Supramolecular Chemistry | Guest molecule for studying host-guest interactions. | Forms stable inclusion complexes with host molecules like cyclodextrins. | mdpi.com |

| Membrane Biophysics | Probe for lipid bilayer interactions and ion channel function. | Anchors within lipid membranes and can block ion channels. | mdpi.comnih.gov |

| Drug Development | Tool for structure-activity relationship studies. | Modifies lipophilicity and steric profile to probe binding pockets. | nih.gov |

| Nanotechnology | Building block for self-assembled systems. | Used in the design of targeted drug delivery systems and surface recognition platforms. | mdpi.comnih.gov |

Future Trajectories in the Academic Research of 3,5 Dimethyl 1 Adamantane 1 Ethanol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3,5-Dimethyl-1-adamantane-1-ethanol will likely prioritize green and sustainable methodologies, moving away from traditional multi-step procedures that often involve harsh reagents and generate significant waste.

Future research could focus on the development of one-pot catalytic oxidations of 1,3-dimethyladamantane (B135411). mdpi.comnih.gov Catalytic systems employing earth-abundant metals and environmentally benign oxidants like hydrogen peroxide are of particular interest. mdpi.com The direct, selective hydroxylation of the tertiary C-H bond of the adamantane (B196018) core to introduce the ethanol (B145695) group in a single, efficient step remains a significant synthetic challenge and a key area for future investigation.

Moreover, the exploration of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction speed, efficiency, and scalability. nih.gov These techniques allow for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing energy consumption and solvent use. The development of heterogeneous catalysts that can be easily separated and recycled will also be a crucial aspect of sustainable synthetic protocols. nih.gov

A comparative table of potential future synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Catalytic Oxidation | Reduced step count, less waste, potential for high atom economy. | Development of selective and robust catalysts, use of green oxidants. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Reactor design, optimization of reaction parameters, catalyst immobilization. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced side reactions. | Optimization of microwave parameters, solvent-free conditions. |

Exploration of Untapped Reactivity Profiles

The tertiary alcohol functionality of this compound serves as a gateway to a diverse range of chemical transformations, many of which remain underexplored. Future research will likely delve into uncovering the latent reactivity of this compound.

The bulky adamantyl group can exert significant steric and electronic effects on the reactivity of the adjacent hydroxyl group. Investigating acid-catalyzed rearrangements and fragmentations could lead to the discovery of novel carbocationic intermediates and the synthesis of unique adamantane-derived structures. researchgate.net The stability of the adamantyl cation could be exploited to control reaction pathways and achieve selective transformations that are not possible with less sterically hindered alcohols. wikipedia.org

Furthermore, the development of novel derivatization strategies will be crucial for expanding the chemical space accessible from this compound. This includes exploring reactions such as etherification, esterification, and the introduction of various functional groups at the hydroxyl position. These derivatives could serve as valuable building blocks for the synthesis of more complex molecules with tailored properties. nih.gov The reactivity of the hydroxyl group can be compared to other adamantane alcohols in the following table:

| Adamantane Alcohol | Relative Reactivity of -OH | Influencing Factors | Potential Untapped Reactions |

| 1-Adamantanol (B105290) | Moderate | Steric hindrance from the adamantyl cage. | Controlled polymerization, novel esterifications. |

| 2-Adamantanol | Higher | Less steric hindrance compared to the bridgehead position. | Asymmetric catalysis, stereoselective derivatization. |

| This compound | To be determined | Combined steric and electronic effects of the dimethyl-adamantyl group. | Novel rearrangements, synthesis of unique heterocyclic systems. |

Innovative Applications in Emerging Fields of Chemical Science

The unique combination of a lipophilic, rigid adamantane core and a reactive hydroxyl group makes this compound a promising candidate for a variety of applications in emerging scientific fields.

In materials science , this compound could be utilized as a monomer or a cross-linking agent in the synthesis of novel polymers with enhanced thermal stability, and specific mechanical properties. wikipedia.orgyoutube.com The incorporation of the bulky adamantane unit can improve the performance of materials for applications such as specialized coatings and high-performance plastics. wikipedia.org

The field of supramolecular chemistry offers exciting opportunities for this compound. The adamantane cage is known to form stable host-guest complexes with various macrocyclic hosts like cyclodextrins and cucurbiturils. nih.govnih.gov The hydroxyl group provides a handle for further functionalization, enabling the construction of intricate self-assembling systems with potential applications in drug delivery, sensing, and catalysis. nih.govnih.govmdpi.com

In medicinal chemistry , while direct therapeutic applications are yet to be explored, this compound could serve as a valuable scaffold for the design of new bioactive molecules. nih.govresearchgate.netnih.gov The lipophilicity of the adamantane core can enhance the ability of a drug to cross cell membranes, including the blood-brain barrier. nih.gov The hydroxyl group allows for the attachment of pharmacophores, leading to the development of new drug candidates with improved pharmacokinetic profiles.

A summary of potential innovative applications is provided in the table below:

| Field | Potential Application | Rationale |

| Materials Science | Monomer for high-performance polymers. | The rigid adamantane core can enhance thermal and mechanical stability. |

| Supramolecular Chemistry | Building block for self-assembling systems. | The adamantane moiety acts as a guest for macrocyclic hosts, with the hydroxyl group allowing further functionalization. |

| Medicinal Chemistry | Scaffold for drug design. | The lipophilic adamantane core can improve drug delivery, and the hydroxyl group allows for the attachment of active moieties. |

Integration with Advanced Theoretical and Experimental Methodologies

The future investigation of this compound will greatly benefit from the integration of advanced theoretical and experimental techniques.

Computational chemistry , particularly Density Functional Theory (DFT) , can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.comresearchgate.nettandfonline.com DFT calculations can be used to predict reaction mechanisms, rationalize observed reactivity, and guide the design of new experiments. nih.gov Molecular dynamics (MD) simulations can be employed to study the interactions of this molecule in different environments, such as in solution or within a biological system. tandfonline.comtandfonline.com

On the experimental front, high-throughput screening (HTS) methodologies can be utilized to rapidly evaluate the potential of a library of derivatives of this compound for various applications, such as in catalysis or as enzyme inhibitors. nih.govrsc.org This approach can significantly accelerate the discovery of new functional molecules based on this adamantane scaffold. The synergy between computational prediction and high-throughput experimental validation will be a powerful engine for future research.

| Methodology | Application to this compound | Expected Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. | Rationalization of reactivity, prediction of new reactions, and interpretation of experimental data. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions in various media. | Understanding of solvation effects, binding affinities to biological targets, and self-assembly behavior. |

| High-Throughput Screening (HTS) | Rapid screening of derivative libraries for catalytic or biological activity. | Accelerated discovery of new catalysts, enzyme inhibitors, and other functional molecules. |

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-1-adamantane-1-ethanol?

Methodological Answer: The compound can be synthesized via adamantylation reactions. For example, reacting phenylacetic acid ethyl ester with 1,3-dehydro-5,7-dimethyladamantane under reflux conditions yields derivatives with high regioselectivity at the α-position to the carbonyl group (91% yield) . Purification typically involves recrystallization from ethanol, as demonstrated in analogous adamantane-urea syntheses . Key reagents include triethylamine and aniline, with reaction monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR : Assign adamantane protons (δ 1.72–2.08 ppm) and methyl groups (δ 3.86 ppm for methoxy analogs) .

- FTIR : Identify carbonyl (1710 cm⁻¹) and hydroxyl stretches (2900–2850 cm⁻¹) .

- X-ray crystallography : Use SHELX for structure refinement, particularly with high-resolution or twinned data . Crystallization solvents like acetone/ethanol mixtures (1:1 v/v) improve crystal quality .

Q. How can density functional theory (DFT) be applied to model its electronic structure?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP, which incorporate exact exchange terms for accurate thermochemical properties (average error ±2.4 kcal/mol) .

- Basis Sets : Augment 6-311G with diffuse and polarization functions (e.g., triple-zeta d and f orbitals) to capture electron correlation .

- Validation : Compare computed bond energies or ionization potentials with experimental data to calibrate parameters .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?

Methodological Answer:

- Basis Set Optimization : Test gradient-corrected basis sets (e.g., 6-311++G**) to reduce errors in shielding constants .

- Solvent Effects : Include polarizable continuum models (PCM) for solvent interactions .

- Dynamic Corrections : Account for molecular vibrations via molecular dynamics (MD) simulations .

- Empirical Scaling : Apply linear regression to align DFT-predicted shifts with empirical data (e.g., δ 5.07 ppm for -CH2 in adamantane derivatives) .

Q. What challenges arise in X-ray crystallography for adamantane derivatives, and how are they addressed?

Methodological Answer:

Q. How can regioselectivity in adamantane derivative synthesis be mechanistically analyzed?

Methodological Answer:

- Isotopic Labeling : Track reaction pathways using deuterated reagents (e.g., D2O quench) to confirm α-adamantylation .

- Transition State Analysis : Compute activation barriers via DFT to identify kinetically favored pathways .

- Steric Maps : Generate Hirshfeld surfaces to visualize steric hindrance effects on regioselectivity .

Data Contradiction Analysis

Q. How should conflicting thermochemical data between DFT and experimental results be interpreted?

Methodological Answer:

- Functional Limitations : Test if gradient-corrected functionals (e.g., B3LYP) underestimate dispersion forces; switch to M06-2X for non-covalent interactions .

- Experimental Calibration : Cross-validate atomization energies against benchmark systems (e.g., N2 bond energy) .

- Error Propagation : Quantify uncertainties via Monte Carlo sampling in computational workflows .

Tables for Key Data

| Property | Experimental Value | Computational Value (B3LYP/6-311G) | Reference |

|---|---|---|---|

| C=O Stretch (FTIR) | 1710 cm⁻¹ | 1705 cm⁻¹ | |

| Adamantane CH (1H-NMR) | δ 1.72–2.08 ppm | δ 1.68–2.12 ppm | |

| Reaction Yield (Synthesis) | 91% | 88% (simulated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.